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molecular formula C14H26N2O2 B1398700 Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate CAS No. 851048-48-1

Tert-butyl 4-cyclobutyl-1,4-diazepane-1-carboxylate

Cat. No. B1398700
M. Wt: 254.37 g/mol
InChI Key: NWPZHAZJADHBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637520B2

Procedure details

A 1-L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and a reflux condenser. The flask was charged with a slurry of crude 4-cyclobutyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (92.4 g, 363.8 mmol) in a mixture of dioxane/MeOH (100 mL/50 mL). HCl (4 M in dioxane, 250 mL) was added with vigorous mechanical agitation following which the reaction mixture was heated to ca. 55° C. in an oil bath. A pale orange-yellow solution resulted. The reaction mixture was maintained at ca. 55° C. for 16 h. After cooling to rt, the reaction mixture, a thick slurry, was transferred to a 2-L recovery flask and concentrated to a pasty solid. Methyl tert-butyl ether (200 mL) was added, and the slurry agitated at ca. 55° C. in an oil bath for 1 h. The solvent was removed by rotary evaporation under reduced pressure to afford the product as an off-white solid (81.2 g, 98%). 1H-NMR (400 MHz, DMSO-d6) δ ppm: 11.92 (s, 1H), 9.87 (s, 1H), 9.46 (s, 1H), 3.76-3.03 (m, 9H), 2.43-2.33 (m, 2H), 2.17-2.15 (m, 4H), 1.75-1.60 (m, 2H). MS m/z (ESI+): 155.1 (M+H+).
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92.4 g
Type
reactant
Reaction Step Two
Name
dioxane MeOH
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([CH:15]2[CH2:18][CH2:17][CH2:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:19]>O1CCOCC1.CO>[ClH:19].[ClH:19].[CH:15]1([N:11]2[CH2:12][CH2:13][CH2:14][NH:8][CH2:9][CH2:10]2)[CH2:18][CH2:17][CH2:16]1 |f:2.3,4.5.6|

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
92.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1CCC1
Name
dioxane MeOH
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1.CO
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the slurry agitated at ca. 55° C. in an oil bath for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pale orange-yellow solution resulted
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at ca. 55° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture, a thick slurry, was transferred to a 2-L recovery flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pasty solid
ADDITION
Type
ADDITION
Details
Methyl tert-butyl ether (200 mL) was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.C1(CCC1)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 81.2 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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